molecular formula C8H10INO B1508554 (5-amino-2-iodo-4-methylphenyl)methanol

(5-amino-2-iodo-4-methylphenyl)methanol

Cat. No.: B1508554
M. Wt: 263.08 g/mol
InChI Key: OETSYIPQXZPLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-amino-2-iodo-4-methylphenyl)methanol: is an organic compound with the molecular formula C8H10INO It is a derivative of benzenemethanol, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (5-amino-2-iodo-4-methylphenyl)methanol typically begins with commercially available starting materials such as 4-methylbenzenemethanol.

    Amination: The amino group can be introduced via nucleophilic substitution, where the iodinated intermediate reacts with ammonia or an amine under suitable conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-amino-2-iodo-4-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the iodine atom or convert the amino group to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium iodide in acetone, copper(I) cyanide, or Grignard reagents.

Major Products Formed:

    Oxidation: 5-amino-2-iodo-4-methylbenzaldehyde, 5-amino-2-iodo-4-methylbenzoic acid.

    Reduction: 5-amino-4-methylbenzenemethanol, 5-amino-2-iodo-4-methylbenzenemethane.

    Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (5-amino-2-iodo-4-methylphenyl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of iodine and amino groups on biological activity.

Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-amino-2-iodo-4-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

  • (5-amino-2-iodo-4-methylphenyl)methanol
  • Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo-
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Comparison:

  • This compound is unique due to the presence of both an amino group and an iodine atom, which confer distinct reactivity and potential applications.
  • Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo- features an ethylphenyl group, which alters its chemical properties and applications.
  • 2-Amino-5-iodo-4-methoxybenzonitrile contains a methoxy group and a nitrile group, providing different reactivity and potential uses in research and industry.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

(5-amino-2-iodo-4-methylphenyl)methanol

InChI

InChI=1S/C8H10INO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3

InChI Key

OETSYIPQXZPLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)CO)I

Origin of Product

United States

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